Boc-glu(obzl)-ala-arg-amc hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

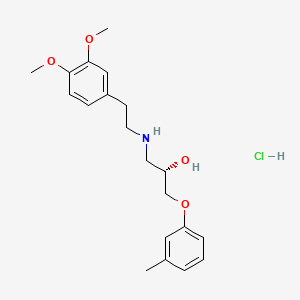

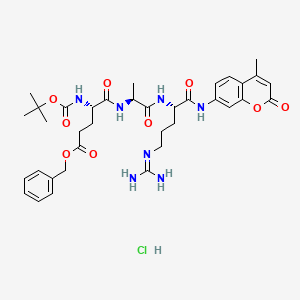

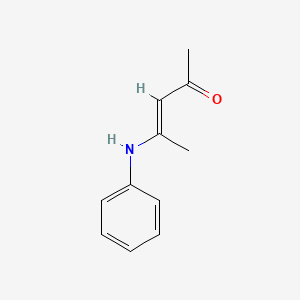

“Boc-glu(obzl)-ala-arg-amc hcl” is a biochemical compound that is used in research . It is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . It is also a substrate for Vitamin K-dependent carboxylation .

Synthesis Analysis

“Boc-glu(obzl)-ala-arg-amc hcl” is an amino acid building block . It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .

Molecular Structure Analysis

The empirical formula of “Boc-glu(obzl)-ala-arg-amc hcl” is C17H23NO6 . Its molecular weight is 337.37 .

Chemical Reactions Analysis

“Boc-glu(obzl)-ala-arg-amc hcl” is a glutamic acid derivative . It is used in peptide synthesis .

Physical And Chemical Properties Analysis

“Boc-glu(obzl)-ala-arg-amc hcl” is a white to off-white powder . It has a melting point of 95-99 °C . It is stored at -20°C .

科学的研究の応用

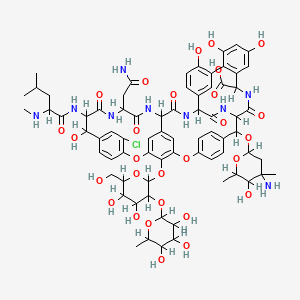

NMR Spectra Interpretation in Peptide Derivatives : Boc-Glu(OBzl)-Ala-Arg and related derivatives have been used as model compounds to interpret the 13C-NMR spectra of protected peptides (Schwenzer, Scheller, & Losse, 1979).

Studies on Arg-Arg Bond Formation : The protected peptide Boc-Arg(NO2)-Arg(NO2)-Glu(OBzl)-Ala-OBzl was synthesized and used to compare different coupling methods for forming the Arg-Arg bond (Neubert & Jakubke, 1978).

Synthesis of Specific Peptide Derivatives : Boc-Glu(OBzl)-Ala-Arg derivatives are used in the synthesis of specific peptide derivatives, as demonstrated by the preparation of peptide amides for proteases and trypsin analysis (Kawabata et al., 1988).

Crystal Structure Analysis : Boc-Glu(OBzl)-Ala-Arg derivatives have been analyzed for their crystal structures, illustrating parallel zipper arrangements of interacting helical peptide columns, which is significant for understanding peptide structure (Karle et al., 1990).

Control and Characterization of Higher-Molecular Peptides : These compounds are used in controlling the synthesis and characterization of higher-molecular peptides, as seen in the study of bovine insulin decapeptide derivatives (Schwenzer, Scheller, & Losse, 1979).

Investigation of Side Reactions in Peptide Synthesis : Boc-Glu(OBzl) derivatives are utilized in studies of side reactions during peptide synthesis, providing insights into steps needing improvement and opportunities for structural diversification in combinatorial design (Hsieh, Demaine, & Gurusidaiah, 2009).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

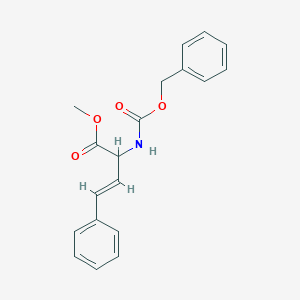

benzyl (4S)-5-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47N7O9.ClH/c1-21-18-30(45)51-28-19-24(13-14-25(21)28)41-33(48)26(12-9-17-39-34(37)38)42-31(46)22(2)40-32(47)27(43-35(49)52-36(3,4)5)15-16-29(44)50-20-23-10-7-6-8-11-23;/h6-8,10-11,13-14,18-19,22,26-27H,9,12,15-17,20H2,1-5H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39);1H/t22-,26-,27-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAJGJDAJFELED-HNPQYTQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48ClN7O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-glu(obzl)-ala-arg-amc hcl | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/no-structure.png)

![Threonine, L-, [3H(G)]](/img/structure/B1147157.png)

![5-Methoxy-1-[4-(difluoromethyl)phenyl]-1-pentanone Oxime](/img/structure/B1147166.png)

![(8aR,12aS,13aS)-12-(Ethanesulfonyl)-3-methoxy-5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)